molecular formula C7H16N2 B15309024 1-(Piperidin-4-yl)ethan-1-amine

1-(Piperidin-4-yl)ethan-1-amine

Cat. No.: B15309024
M. Wt: 128.22 g/mol
InChI Key: OOCLDXHGACDYDO-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)ethan-1-amine is a chemical compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom. This compound is significant in various fields, including organic chemistry, medicinal chemistry, and industrial applications. Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)ethan-1-amine can be synthesized through several methods. One common route involves the reduction of piperidin-4-yl ethanone using reducing agents such as sodium borohydride or lithium aluminum hydride. Another method includes the reductive amination of piperidin-4-yl ethanone with ammonia or primary amines in the presence of hydrogen and a suitable catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(Piperidin-4-yl)ethan-1-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)ethan-1-amine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other piperidine derivatives .

Properties

IUPAC Name

1-piperidin-4-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(8)7-2-4-9-5-3-7/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCLDXHGACDYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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